N-Acetyl-S-geranylgeranyl-L-cysteine

Ras methylation Carboxyl methyltransferase Prenylcysteine analog

The compound, commonly known as N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC), is a synthetic prenylcysteine analog and diterpenoid. It serves as both a substrate and inhibitor for prenylated protein methyltransferases, with a molecular formula of C25H41NO3S and molecular weight of 435.66 g/mol.

Molecular Formula C25H40NO3S-
Molecular Weight 434.7 g/mol
Cat. No. B10767639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-geranylgeranyl-L-cysteine
Molecular FormulaC25H40NO3S-
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)[O-])NC(=O)C)C)C)C)C
InChIInChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29)/p-1/b20-12+,21-14+,22-16+/t24-/m0/s1
InChIKeyPKFBJSDMCRJYDC-GEZSXCAASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate (AGGC) Procurement Overview and Chemical Identity


The compound, commonly known as N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC), is a synthetic prenylcysteine analog and diterpenoid [1]. It serves as both a substrate and inhibitor for prenylated protein methyltransferases, with a molecular formula of C25H41NO3S and molecular weight of 435.66 g/mol [1]. AGGC is characterized by its (2R) stereochemistry and four all-trans double bonds, with a purity specification typically ≥98% (TLC) for research-grade procurement .

Why (2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate (AGGC) Cannot Be Replaced by Common Analogs


Generic substitution fails because closely related prenylcysteine analogs exhibit distinct chain-length dependent biochemical selectivity [1]. The geranylgeranyl (C20) moiety of AGGC confers higher potency and a different inhibitory profile compared to the farnesyl (C15) analog AFC [1]. Specifically, AGGC has been shown to be even more effective than AFC as an inhibitor of Ras carboxyl methylation, despite Ras being methylated at a farnesylcysteine rather than a geranylgeranylcysteine residue [1]. This cross-specificity underscores that minor structural variations produce non-interchangeable biological readouts, making precise chemical identity critical for experimental reproducibility [1].

Quantitative Evidence Guide: (2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate (AGGC) vs. Analogs


AGGC Exhibits Higher Potency than AFC in Inhibiting Ras Carboxyl Methylation

In a direct competition study, AGGC demonstrated superior inhibitory potency against Ras carboxyl methylation compared to the C15 analog AFC, despite the fact that Ras is naturally modified by a farnesyl (C15) group [1]. The C20-substituted cysteine analogs directly compete for carboxyl methylation with C15-substituted analogs, indicating that AGGC can effectively outcompete AFC at the enzyme active site [1].

Ras methylation Carboxyl methyltransferase Prenylcysteine analog

AGGC Inhibits Beta 2 Integrin-Induced Actin Polymerization with IC50 of 45 nM

AGGC potently inhibits β2 integrin-induced actin polymerization in human neutrophils with an IC50 of 45 nM [1]. In the same experimental context, the farnesyl analog AFC is also known to inhibit this process, but studies use AGGC as a distinct geranylgeranyl-specific probe [1].

Actin polymerization Beta 2 integrin Neutrophil signaling

AGGC Blocks Receptor-Mediated Signal Transduction with IC50 of 4 µM

AGGC blocks receptor-mediated signal transduction in human neutrophils with an IC50 of 4 µM [1]. This contrasts with its more potent inhibition of actin polymerization (45 nM), indicating a dose-dependent functional selectivity that is not observed with the inactive control analog N-acetyl-S-geranyl-L-cysteine (AGC) [1].

Signal transduction Neutrophil Receptor-mediated

AGGC Acts as a Competitive Inhibitor of Prenylcysteine Methyl Transferases

AGGC functions as a competitive inhibitor of prenylcysteine methyl transferases [1]. At a concentration of 50 µM, it doubled the rate of basal (0.1 µM Ca2+) and stimulated (10 µM Ca2+ or 100 µM GTPγS) insulin secretion from permeabilized HIT-T15 cells in a reversible and ATP-dependent manner [1]. The farnesyl analog AFC produced the same effect on insulin release, indicating that both C15 and C20 analogs can mimic Rab3A, but AGGC is specifically noted as a competitive inhibitor [1].

Prenylcysteine methyltransferase Insulin secretion GTP-binding protein

Optimal Research Application Scenarios for (2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate (AGGC)


Investigating Ras Methylation and Small GTPase Signaling

AGGC is the preferred probe for studies of Ras carboxyl methylation due to its demonstrated superior inhibitory potency over AFC [1]. Its geranylgeranyl (C20) moiety allows it to effectively compete with farnesylated substrates at the methyltransferase active site, making it a critical tool for dissecting the role of prenylation in Ras-driven signaling pathways [1].

Neutrophil Actin Cytoskeleton and Integrin Signaling Assays

AGGC is essential for experiments requiring selective inhibition of β2 integrin-induced actin polymerization with an IC50 of 45 nM [1]. This application leverages its high potency to dissect cytoskeletal reorganization without affecting upstream calcium signaling, a specificity not shared by all prenylcysteine analogs [1].

Insulin Secretion and Exocytosis Studies

AGGC is suitable for investigating the role of prenylated GTP-binding proteins in regulated exocytosis. At 50 µM, it doubles insulin secretion rates in permeabilized HIT-T15 cells, mimicking the action of Rab3A [1]. This provides a chemical alternative to peptide mimetics for studying vesicle trafficking and hormone release mechanisms [1].

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